Cas no 17896-84-3 (Pht-Gly-β-Ala-Oh)

Pht-Gly-β-Ala-OH is a protected tripeptide derivative featuring phthaloyl (Pht) and glycine (Gly) linked to β-alanine (β-Ala) with a free carboxyl terminus. This compound is primarily utilized in peptide synthesis as a building block, offering controlled reactivity due to the phthaloyl protecting group, which enhances selectivity during coupling reactions. The β-alanine moiety introduces flexibility and unique conformational properties to peptide chains. Its free carboxylic acid group allows for further functionalization or elongation. The product is characterized by high purity and stability, making it suitable for research applications in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to preserve integrity.
Pht-Gly-β-Ala-Oh structure
Pht-Gly-β-Ala-Oh structure
Product Name:Pht-Gly-β-Ala-Oh
CAS No:17896-84-3
MF:C13H12N2O5
MW:276.244783401489
MDL:MFCD00057147
CID:205299
PubChem ID:350672
Update Time:2025-05-24

Pht-Gly-β-Ala-Oh Chemical and Physical Properties

Names and Identifiers

    • 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid
    • Pht-Gly--Ala-OH
    • PHT-GLY-BETA-ALA-OH
    • Pht-Gly-ß-Ala-OH
    • AC1L6WQE
    • AC1Q75NI
    • AG-E-29168
    • CTK8G2405
    • N-phthaloyl-glycyl-β-alanine
    • NSC514501
    • Pht-Gly-β-Ala-Oh
    • Phthaloylglycyl-β-alanin
    • Pht-Gly-b-Ala-OH
    • PHTHALYL-GLYCYL-B-ALANINE
    • Phthaloyl-glycyl-β-alanine
    • PHTHALYL-GLYCYL-BETA-ALANINE
    • 3-[2-(1,3-dioxoisoindol-2-yl)ethanoylamino]propanoic acid
    • 3-[[2-(1,3-diketoisoindolin-2-yl)acetyl]amino]propionic acid
    • 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)propanoic acid
    • Pht-Gly-?Ala-OH
    • Pht-Gly-EC-Ala-OH
    • 7637AH
    • SB64090
    • 896P843
    • A851182
    • 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)propanoicacid
    • b-Alanine,N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-(9ci)
    • 17896-84-3
    • CS-0333815
    • NSC-514501
    • AKOS015913961
    • beta-Alanine, N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]- (9CI)
    • DTXSID20325641
    • FT-0697849
    • MFCD00057147
    • G84435
    • 3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]PROPANOIC ACID
    • MDL: MFCD00057147
    • Inchi: 1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
    • InChI Key: QEFDVIRGCVDRLF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC(NCCC(=O)O)=O)=O

Computed Properties

  • Exact Mass: 276.07500
  • Monoisotopic Mass: 276.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 104

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 587.2±35.0 °C at 760 mmHg
  • Flash Point: 308.9±25.9 °C
  • Refractive Index: 1.611
  • PSA: 103.78000
  • LogP: 0.20230
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

Pht-Gly-β-Ala-Oh Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Pht-Gly-β-Ala-Oh Pricemore >>

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Pht-Gly-β-Ala-Oh Suppliers

Amadis Chemical Company Limited
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(CAS:17896-84-3)Pht-Gly-β-Ala-Oh
Order Number:A851182
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):729.0
Email:sales@amadischem.com

Additional information on Pht-Gly-β-Ala-Oh

Professional Introduction to Compound with CAS No. 17896-84-3 and Product Name *Pht-Gly-β-Ala-Oh*

Compound with the CAS number *17896-84-3* and the product name *Pht-Gly-β-Ala-Oh* represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in modulating biological pathways and enhancing therapeutic outcomes. The nomenclature itself provides valuable insights into its chemical composition, with *Pht* likely denoting phenylalanine, *Gly* indicating glycine, and *β-Ala* suggesting β-alanine, while *Oh* could refer to an hydroxyl group or another specific functional moiety. Such a combination of amino acids and functional groups makes it a promising candidate for further exploration in drug design and synthesis.

The study of compounds like *Pht-Gly-β-Ala-Oh* is increasingly relevant in the context of modern medicine, where precision and efficacy are paramount. Recent research has highlighted the importance of peptidomimetics in developing novel therapeutic agents. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. The structure of *Pht-Gly-β-Ala-Oh* aligns well with this concept, as it incorporates elements that can interact with biological targets in a manner similar to natural peptides but with enhanced stability and bioavailability.

One of the most compelling aspects of *Pht-Gly-β-Ala-Oh* is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their inhibition or activation can have profound effects on health and disease. By carefully designing molecules that interact with specific enzymes, researchers can develop drugs that target particular pathological pathways. For instance, studies have shown that certain peptidomimetics can inhibit proteases involved in inflammation or cancer progression. The presence of both phenylalanine and glycine in *Pht-Gly-β-Ala-Oh* suggests that it may have similar capabilities, making it a valuable tool for investigating enzyme inhibition mechanisms.

In addition to its potential as an enzyme inhibitor, *Pht-Gly-β-Ala-Oh* may also exhibit antimicrobial properties. The hydroxyl group (indicated by *Oh*) could contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are desperately needed. Researchers are exploring various strategies to develop new antibiotics, and compounds like *Pht-Gly-β-Ala-Oh* offer a promising avenue for discovery.

The synthesis of *Pht-Gly-β-Ala-Oh* involves sophisticated chemical methodologies that ensure high purity and yield. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed to construct complex peptide chains step-by-step. The incorporation of specific protecting groups and coupling reagents is crucial to prevent unwanted side reactions and ensure the correct sequence of amino acids. Advances in synthetic chemistry have made it possible to produce complex peptidomimetics like *Pht-Gly-β-Ala-Oh* with increasing efficiency, which is essential for both research and commercial applications.

Once synthesized, the characterization of *Pht-Gly-β-Ala-Oh* is critical to understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its molecular structure and conformation. Additionally, computational methods like molecular dynamics simulations can help predict how the compound will behave in different environments. These studies not only validate the synthetic approach but also provide insights into how the compound might interact with biological targets.

The biological evaluation of *Pht-Gly-β-Ala-Oh* involves testing its activity in vitro using cell-based assays and in vivo models. In vitro studies can provide rapid screening for potential therapeutic effects, while in vivo studies offer a more comprehensive assessment of safety and efficacy. For example, researchers might test whether the compound inhibits specific enzymes or interacts with particular receptors in cell cultures before moving on to animal models. These preclinical studies are essential for determining whether *Pht-Gly-β-Ala-Oh* has sufficient promise to warrant further development into a drug candidate.

One area where *Pht-Gly-β-Ala-Oh* shows particular promise is in the treatment of neurological disorders. Peptides have long been recognized for their potential as therapeutic agents due to their ability to cross the blood-brain barrier under certain conditions. By designing peptidomimetics that mimic natural peptides involved in neural signaling, researchers hope to develop treatments for conditions such as Alzheimer's disease, Parkinson's disease, and stroke. The unique structure of *Pht-Gly-β-Ala-Oh* may make it an effective modulator of neural pathways, although further research is needed to confirm this hypothesis.

The development of new drugs is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing compounds like *Pht-Gly-β-Ala-Oh*, while biologists focus on understanding their mechanisms of action and evaluating their therapeutic potential. Pharmacologists work on optimizing drug formulations to improve delivery and efficacy, while clinicians provide insights into how new treatments might be integrated into patient care. This multidisciplinary approach is essential for bringing innovative therapies from the laboratory to patients who need them most.

In conclusion, compound with CAS No. 17896-84-3 and product name *Pht-Gly-β-Ala-Oh represents a significant advancement in biochemical research with potential applications across multiple therapeutic areas. Its unique molecular structure suggests capabilities as an enzyme inhibitor, antimicrobial agent, and modulator of neural pathways. While further research is needed to fully understand its properties and potential uses*, this compound holds promise for contributing to the development of new treatments for various diseases*. The collaborative efforts*of chemists*, biologists*, pharmacologists*,*and clinicians*are essential*for realizing this promise*and translating*basic research*into tangible benefits*for human health*. Through continued investigation*, compounds like *Pht-Gly-\beta\text{-}Ala\text{-}Oh* may one day play a crucial role*in improving lives worldwide.

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Amadis Chemical Company Limited
(CAS:17896-84-3)Pht-Gly-β-Ala-Oh
A851182
Purity:99%
Quantity:5g
Price ($):729.0
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